molecular formula C10H16N2 B1268412 N-(3-Aminopropyl)-N-methylaniline CAS No. 53485-07-7

N-(3-Aminopropyl)-N-methylaniline

Cat. No.: B1268412
CAS No.: 53485-07-7
M. Wt: 164.25 g/mol
InChI Key: WGHBKYWUOOANEX-UHFFFAOYSA-N
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Description

Significance and Research Context in Contemporary Chemistry

In modern chemical research, N-(3-Aminopropyl)-N-methylaniline serves as a key intermediate in the synthesis of more complex molecules. chemicalbook.com Its bifunctional nature, possessing both a nucleophilic primary amine and a tertiary aniline (B41778) moiety, allows for selective reactions at either end of the molecule. This has made it a subject of interest in the development of novel organic materials and as a scaffold in the design of new ligands for coordination chemistry. Research has explored its use in the preparation of cationic polyamides, which are of academic interest for their potential in various material science investigations. chemicalbook.com

Historical Perspective of Aminoalkyl Aniline Derivatives in Chemical Synthesis

Aniline and its derivatives have been central to the development of industrial and synthetic chemistry for over a century. researchgate.net The introduction of alkylamino groups to the aniline core has historically been a strategy to modulate the electronic and steric properties of the parent molecule, leading to a vast library of derivatives with diverse applications. researchgate.net The synthesis of N-alkylated anilines, such as N-methylaniline, has been a long-standing area of research, with methods evolving from classical alkylation with alkyl halides to more efficient catalytic processes using alcohols like methanol (B129727). google.comprepchem.com The development of methods for producing N-methylaniline with high purity has been a significant focus, as it is a precursor for many other chemical products. google.com The "borrowing hydrogen" or "hydrogen autotransfer" reactions represent a more modern and efficient approach to synthesizing alkylamines from other amines and alcohols, avoiding the use of toxic alkylating agents. researchgate.net This historical progression in synthetic methodologies has paved the way for the efficient preparation of more complex derivatives like this compound.

Structural Features and Reactivity Principles for Academic Inquiry

The academic interest in this compound stems from its distinct structural and reactive characteristics. The molecule features a phenyl ring attached to a nitrogen atom that is also bonded to a methyl group and a 3-aminopropyl group. This structure gives rise to two different types of amine functionalities: a tertiary aromatic amine (the N-methylaniline part) and a primary aliphatic amine (the aminopropyl part).

The reactivity of these two amine groups differs significantly. The primary amine is generally more nucleophilic and basic than the tertiary aniline. This difference in reactivity allows for selective chemical transformations. For instance, the primary amine can readily undergo reactions such as acylation, alkylation, and Schiff base formation without affecting the tertiary aniline moiety under controlled conditions.

Conversely, the electronic nature of the N-methylaniline portion influences the reactivity of the aromatic ring, making it susceptible to electrophilic substitution reactions. The nitrogen atom's lone pair of electrons can delocalize into the phenyl ring, activating it towards substitution. However, the tertiary amine itself can also act as a nucleophile under certain conditions. researchgate.netpsu.edu The presence of two nitrogen centers with different basicities and nucleophilicities within the same molecule presents interesting challenges and opportunities for synthetic chemists, making it a valuable subject for academic study.

Compound Data

PropertyValue
Chemical Formula C10H16N2
Molecular Weight 164.25 g/mol clearsynth.comchemicalbook.com
CAS Number 53485-07-7 clearsynth.comchemicalbook.comspectrumchemical.com
Appearance Colorless to Light orange to Yellow clear liquid tcichemicals.com
Boiling Point 172 °C / 40mmHg chemicalbook.com
Density 1 g/cm³ chemicalbook.com
Refractive Index 1.5640-1.5660 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-methyl-N'-phenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHBKYWUOOANEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342015
Record name N-(3-Aminopropyl)-N-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53485-07-7
Record name N-(3-Aminopropyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Aminopropyl)-N-methylaniline
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Synthetic Methodologies for N 3 Aminopropyl N Methylaniline and Its Derivatives

Established Synthetic Pathways for the Core Structure

The fundamental structure of N-(3-aminopropyl)-N-methylaniline can be assembled through several reliable synthetic routes. These methods primarily focus on the formation of the crucial carbon-nitrogen bonds that define the molecule.

Alkylation and Reductive Amination Strategies

Alkylation and reductive amination represent direct and widely employed strategies for the synthesis of this compound. Alkylation typically involves the reaction of N-methylaniline with a suitable three-carbon electrophile bearing a protected or latent amino group. For instance, reacting N-methylaniline with a 3-halopropylamine derivative, followed by deprotection, yields the desired product. The choice of solvent and base is critical to optimize the reaction and minimize side products. psu.edu

Reductive amination, a cornerstone of amine synthesis, offers an alternative pathway. researchgate.netyoutube.comyoutube.com This method can involve the reaction of N-methylaniline with a suitable aldehyde, such as 3-aminopropanal (B1211446), in the presence of a reducing agent. organic-chemistry.org More commonly, it might start from aniline (B41778) and involve a two-step process where aniline is first reductively aminated with a protected ketoamine, followed by methylation of the secondary amine. Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. researchgate.net A one-pot reductive amination of carbonyl compounds with amines is an efficient approach for synthesizing a wide range of functionalized amines. researchgate.net

Starting MaterialsReagentsProductKey Features
N-methylaniline, 3-chloropropylamine (B7771022) hydrochlorideBase (e.g., K2CO3), Solvent (e.g., CH3CN)This compoundDirect alkylation, requires a suitable base to neutralize the hydrochloride salt.
Aniline, 3-chloropropionyl chloride1. Acylation 2. Reduction (e.g., LiAlH4) 3. N-methylation (e.g., CH3I)This compoundMulti-step approach involving initial amide formation.
N-methylaniline, Acrylonitrile (B1666552)1. Michael Addition 2. Reduction of nitrile (e.g., H2/Raney Ni or LiAlH4)This compoundA two-step sequence starting with a conjugate addition.

Table 1: Comparison of Selected Synthetic Routes to this compound

Multi-Step Organic Synthesis Approaches

More elaborate, multi-step syntheses provide greater control over the assembly of the this compound scaffold and can be adapted to introduce specific functionalities. These routes often begin with readily available starting materials and proceed through a series of well-established organic transformations. uva.nllibretexts.org

One such approach could commence with the acylation of N-methylaniline with 3-chloropropionyl chloride. The resulting amide can then be reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4). This sequence effectively installs the aminopropyl chain onto the N-methylaniline core.

Another multi-step strategy involves the Michael addition of N-methylaniline to acrylonitrile. This reaction forms a cyanoethylated intermediate. Subsequent reduction of the nitrile group, typically through catalytic hydrogenation (e.g., using Raney nickel) or with a hydride reagent, affords this compound. The conditions for the nitrile reduction must be carefully chosen to avoid side reactions.

Synthesis of Functionalized this compound Derivatives

The versatility of this compound as a building block is further demonstrated by the various methods available to functionalize its structure. These modifications can be targeted at the nitrogen atoms or the aromatic ring, leading to a diverse array of derivatives with tailored properties.

Strategies for Nitrogen Atom Functionalization

The two nitrogen atoms in this compound—the tertiary aniline nitrogen and the primary aliphatic amine—exhibit different reactivities, allowing for selective functionalization. The primary amino group is generally more nucleophilic and can be selectively acylated, alkylated, or used in the formation of imines and sulfonamides. monash.edu

For instance, reaction with an acyl chloride or anhydride (B1165640) under controlled conditions will primarily yield the N-acylated derivative at the terminal amino group. Similarly, reductive amination with an aldehyde or ketone can be performed at the primary amine to introduce a new substituent. nih.gov The N-methylation of amines using methanol (B129727) as a C1 source has also been reported, providing a greener alternative to traditional methylating agents. nih.gov

Functionalization ReactionReagentsPosition of FunctionalizationProduct Type
AcylationAcyl chloride, BasePrimary amineAmide
SulfonylationSulfonyl chloride, BasePrimary amineSulfonamide
Reductive AminationAldehyde/Ketone, Reducing agentPrimary amineSecondary or Tertiary Amine
AlkylationAlkyl halide, BasePrimary or Tertiary AmineAlkylated Amine

Table 2: Representative Nitrogen Atom Functionalization Reactions

Aromatic Ring Functionalization

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The N-methyl-N-(3-aminopropyl) group is an activating, ortho-, para-directing substituent. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation will primarily occur at the positions ortho and para to the nitrogen atom.

For example, nitration with a mixture of nitric and sulfuric acid would introduce a nitro group at the para position, and to a lesser extent, the ortho position. Subsequent reduction of the nitro group can then provide an additional amino functionality on the aromatic ring, opening up further avenues for derivatization. Palladium-catalyzed C-H olefination of aniline derivatives offers a modern and efficient method for para-selective functionalization. uva.nl

Incorporation into Macrocyclic and Complex Architectures

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a tertiary aniline nitrogen, makes it a valuable component in the construction of macrocyclic and other complex molecular architectures. mdpi.comnih.govmdpi.com

The primary amino group can serve as a key reactive handle for cyclization reactions. For example, it can be reacted with a dicarbonyl compound or a dihalide in a high-dilution condensation reaction to form a macrocyclic ring. The aniline nitrogen can also participate in cyclization, particularly in metal-catalyzed cross-coupling reactions. The synthesis of macrocycles often relies on methods like macrolactamization or transition metal-catalyzed cross-coupling reactions. nih.gov The incorporation of fluorophore moieties into these macrocycles can lead to compounds with interesting spectroscopic properties. mdpi.com

Green Chemistry Approaches and Sustainable Synthesis

The development of environmentally benign synthetic routes to N-aryl-1,3-diamines, such as this compound, is a key area of research. Traditional methods for N-alkylation often involve stoichiometric reagents and volatile organic solvents, which are now being replaced by more sustainable alternatives.

Catalysis plays a central role in the green synthesis of amines. Reductive amination has emerged as a highly efficient and atom-economical method. dtu.dk This reaction can be performed using various reducing agents, including hydrogen gas, formic acid, and silanes, often in the presence of a catalyst. dtu.dk For instance, a copper-catalyzed protocol for the reductive methylation of amines utilizes formic acid as a C1 source and phenylsilane (B129415) as a reductant under mild conditions. organic-chemistry.org The use of heterogeneous catalysts, such as a nanostructured, bimetallic Co/Sc catalyst, allows for both borrowing hydrogen and reductive amination reactions, facilitating the synthesis of amines from alcohols or carbonyl compounds and ammonia. uni-bayreuth.de Such catalysts can often be recovered and reused, a key principle of green chemistry. organic-chemistry.org

The choice of reagents is also critical. The direct use of alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" reactions is a greener alternative to alkyl halides, as the only byproduct is water. uni-bayreuth.de While methods like the Mitsunobu reaction are common at the lab scale, they generate significant waste (e.g., triphenylphosphine (B44618) oxide) and involve hazardous reagents. acsgcipr.org Greener strategies aim to replace such reactions with catalytic alternatives that have a higher atom economy. acsgcipr.org

Below is a table summarizing some green chemistry approaches applicable to the synthesis of N-alkyated anilines.

Green Approach Example Advantages Reference
Alternative Solvents N-alkylation of anilines in ionic liquids or deep eutectic solvents (DESs)Reduced volatility, potential for recycling, mild reaction conditions. rsc.orgrsc.org
Catalytic Methods Reductive amination using heterogeneous catalysts (e.g., Co/Sc, Ni/ZnAlOx)High atom economy, catalyst reusability, use of greener reagents like HCOOH. organic-chemistry.orguni-bayreuth.dersc.org
Greener Reagents Use of alcohols instead of alkyl halides in borrowing hydrogen reactionsWater as the only byproduct, avoiding the use of toxic halides. uni-bayreuth.de

Scale-Up Considerations and Process Optimization in Academic Synthesis

Transitioning a synthetic procedure from a small laboratory scale (milligrams to grams) to a larger academic scale (tens to hundreds of grams) presents a unique set of challenges. While industrial scale-up focuses on economic viability and robustness for manufacturing, academic scale-up is primarily concerned with producing sufficient material for further research in a safe and efficient manner within a laboratory setting.

A critical aspect of process optimization for scale-up is the management of reaction exotherms. Reactions that are easily controlled in a small flask can become hazardous on a larger scale due to a lower surface-area-to-volume ratio, which impedes heat dissipation. For instance, in amination reactions, the addition of reagents may need to be carefully controlled, and the reaction may require cooling to maintain a safe temperature. dtu.dk

The choice of reagents and purification methods also requires re-evaluation for scale-up. Reagents that are acceptable for small-scale synthesis, such as those used in the Mitsunobu reaction, may be problematic on a larger scale due to safety hazards and difficult-to-remove byproducts. acsgcipr.org Chromatographic purification, which is common in small-scale academic labs, can be cumbersome and solvent-intensive for larger quantities. Therefore, process optimization for academic scale-up often involves developing conditions that lead to the crystallization of the product directly from the reaction mixture or through a simple work-up procedure, minimizing the need for chromatography.

The consistency of yield and purity is another key consideration. Reactions that are robust on a small scale may show variations in outcome when scaled up. This can be due to a number of factors, including mixing efficiency, the rate of reagent addition, and precise temperature control. For example, in the synthesis of a Wnt inhibitor, SEN461, critical reaction steps were modified for an initial scale-up process to prepare multi-hundred gram quantities of the final product. dtu.dk This involved careful control of reaction parameters to ensure consistent product quality.

The table below outlines key considerations for the academic scale-up of a hypothetical synthesis of this compound.

Parameter Small-Scale (mg-g) Academic Scale-Up (10-100 g) Considerations for this compound
Reaction Vessel Round-bottom flaskJacketed reactor or larger flask with overhead stirringEnsure efficient mixing for homogeneity.
Temperature Control Heating mantle, oil bathJacketed reactor with a circulator, larger cooling bathMonitor internal temperature to prevent exotherm-related hazards.
Reagent Addition Syringe or pipetteAddition funnel, syringe pumpControl addition rate to manage reaction rate and temperature.
Purification Flash column chromatographyCrystallization, distillation, or larger-scale chromatographyOptimize for reduced solvent usage and time; aim for a solid, easily filtered product.
Safety Standard personal protective equipment (PPE)Enhanced PPE, potential use of a fume hood with a blast shieldAssess risks associated with larger quantities of reagents and potential exotherms.

In the context of this compound, a potential scale-up of a reductive amination route would involve optimizing the catalyst loading, reaction temperature, and hydrogen pressure (if used) to ensure complete conversion and high selectivity, while minimizing side reactions. The work-up procedure would be designed to isolate the product in high purity, possibly through an acid-base extraction followed by distillation or crystallization of a salt form.

Lack of Publicly Available Research on the Coordination Chemistry of this compound

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound. The required sections and subsections, such as "Ligand Design Principles for Metal Complexation," "Coordination Modes and Geometries in Metal Complexes," "Synthesis and Characterization of Metal Complexes," and "Ligand Field Theory and Electronic Structure of Complexes," necessitate specific experimental data and research findings that are not present in the public domain for this compound.

To fulfill the user's request for a professional and authoritative article, including detailed research findings and data tables, would require fabricating information, which contravenes the core principles of scientific accuracy and integrity. While the individual components of the ligand—an aniline group, a secondary amine, and a propyl chain—are well-understood in coordination chemistry, no literature exists that investigates their collective behavior in this specific molecular arrangement as a chelating agent.

Consequently, the generation of the requested article cannot proceed without the foundational research data upon which such an article would need to be based.

Lack of Scientific Literature on this compound in Supramolecular Assembly and Metal-Organic Frameworks

Despite a comprehensive search of scientific databases and literature, no research has been identified detailing the use of the chemical compound this compound as a ligand in the fields of supramolecular assembly or in the construction of metal-organic frameworks (MOFs).

Extensive queries aimed at uncovering studies related to the coordination chemistry of this compound, its role in the self-assembly of complex structures, or its incorporation into crystalline porous materials like MOFs have yielded no specific results. This indicates a significant gap in the current chemical literature regarding the exploration of this particular compound's potential as a building block in these advanced materials.

Therefore, it is not possible to provide an article based on existing research findings for the specified topic "Coordination Chemistry and Ligand Design," with a focus on "Supramolecular Assembly and Metal-Organic Frameworks Incorporating the Ligand" for this compound. The absence of primary research, including data on synthesis, structural characterization, and material properties, precludes the generation of a scientifically accurate and informative article as requested.

Catalytic Applications

Heterogeneous Catalysis

Performance in Surface-Mediated Reactions

The utility of N-(3-Aminopropyl)-N-methylaniline in surface-mediated reactions is primarily understood through the distinct roles of its two key functional components: the N-methylaniline head and the aminopropyl tail. The N-methylaniline group can interact directly with catalytically active metal surfaces, while the aminopropyl chain is well-suited for covalently grafting the molecule onto solid supports, thereby creating functionalized materials for heterogeneous catalysis.

Detailed studies using N-methylaniline (NMA) as a model molecule on a platinum Pt(111) surface have provided significant insights into its surface behavior. nih.gov These investigations, combining density functional theory (DFT) with experimental techniques like temperature-programmed desorption (TPD) and Fourier transform infrared reflection absorption spectroscopy (FT-IRRAS), reveal that the interaction is highly dependent on surface coverage. At low coverages, the NMA molecule adsorbs onto the platinum surface via its phenyl ring. This orientation facilitates the activation and subsequent cleavage of the C–N bond, leading to decomposition. nih.gov Conversely, at higher surface coverages, intermolecular interactions cause the molecule to orient itself differently, binding to the surface solely through the nitrogen atom. In this configuration, the molecule desorbs intact as the temperature increases, without undergoing C–N bond scission. nih.gov

This coverage-dependent behavior is critical for catalytic applications, as it dictates whether the molecule acts as a reactant undergoing transformation or as a stable surface modifier. The aminopropyl group allows this molecule to be immobilized on oxide supports like silica (B1680970) or titania. While direct studies on catalysts functionalized with this compound are not extensively documented, the principles are well-established. The terminal primary amine of the aminopropyl chain can be used to anchor metal complexes or nanoparticles, creating a heterogeneous catalyst where the N-methylaniline moiety might influence the local electronic and steric environment of the active catalytic site. For example, heterogeneous catalysts are often employed for reactions like the N-methylation of aniline (B41778) using CO2 and H2, where supported copper or palladium nanoparticles show high selectivity. researchgate.net The support and any functionalizing agents play a key role in preventing side reactions. researchgate.net

Table 1: Coverage-Dependent Interaction of N-Methylaniline (NMA) on Pt(111) Surface This table summarizes the findings on how surface coverage affects the adsorption, orientation, and reactivity of N-methylaniline, a proxy for the aromatic head of this compound.

ConditionMolecular OrientationPrimary Bonding InteractionObserved OutcomeReference
Low Surface CoveragePhenyl ring parallel to the surfaceMolecule-surface charge transfer involving the phenyl ringActivation and cleavage of the C-N bond, leading to molecular decomposition nih.gov
High Surface Coverage (Monolayer)Phenyl ring lifted away from the surfaceMolecule-surface interaction solely through the nitrogen atomIntact molecular desorption upon heating nih.gov

Mechanistic Investigations of Catalytic Cycles

While complete catalytic cycles involving this compound as a ligand are not extensively detailed in the literature, mechanistic insights can be constructed from studies of related aniline and amine ligands in various catalytic processes. The presence of two nitrogen atoms with different steric and electronic properties allows for several potential modes of coordination and catalytic involvement.

A plausible mechanistic pathway begins with the coordination of one of the nitrogen donors to a metal center. In palladium-catalyzed reactions, for instance, anilines readily coordinate to Pd(II) precursors to form palladium-aniline complexes. beilstein-journals.org This initial coordination is a key step in reactions like the guanylation of anilines, where the metal center activates the amine for subsequent nucleophilic attack. beilstein-journals.org For a ligand like this compound, the tertiary aniline nitrogen or the primary alkylamine nitrogen could coordinate to the metal.

In reactions such as the N-alkylation of amines with alcohols, catalyzed by iridium(III) or ruthenium(II) N-heterocyclic carbene (NHC) complexes, the proposed mechanism involves several key steps. nih.gov A representative cycle, adapted for a generic metal center 'M', would be:

Coordination and Deprotonation: The alcohol substrate coordinates to the metal center, followed by base-assisted deprotonation to form a metal-alkoxide species.

Oxidative Addition/Dehydrogenation: The metal-alkoxide undergoes β-hydride elimination to generate a metal-hydride species and a corresponding aldehyde or ketone.

Condensation: The amine (e.g., this compound) reacts with the aldehyde/ketone to form a hemiaminal, which then dehydrates to an iminium ion.

Reductive Amination: The metal-hydride transfers the hydride to the iminium ion, regenerating the catalyst and forming the N-alkylated product.

Another relevant mechanistic model is the Eley–Rideal type mechanism, which could be operative in surface-mediated reactions. In this scenario, one reactant (e.g., the amine) is adsorbed onto the catalyst surface, while a second reactant from the fluid phase reacts directly with it. This has been proposed in the selective catalytic reduction of NO by NH3, where a gaseous NO molecule reacts with an NH2 ligand pre-adsorbed on a metal-porphyrin catalyst to form an NH2NO intermediate. rsc.org Similarly, a surface-bound this compound could react with a substrate from the surrounding medium.

Catalyst Design and Optimization for Enhanced Reactivity and Selectivity

The design and optimization of catalysts based on this compound or related structures focus on tuning the ligand's electronic and steric properties to enhance performance. The bifunctional nature of the molecule provides multiple avenues for modification.

Electronic Tuning of the Aniline Ring: The electronic properties of the aniline moiety are crucial. In palladium-catalyzed cross-coupling reactions using Pd(II)-NHC precatalysts with aniline-based ligands, the substituents on the aniline ring significantly impact catalytic activity. nih.gov Studies have shown that electron-neutral or electron-withdrawing groups on the aniline ligand often lead to higher efficiency compared to strong electron-donating groups. This is attributed to the role of the aniline as a stabilizing ligand that must be readily displaced during the activation step to generate the active Pd(0) species. nih.gov Fine-tuning these electronic effects is a key strategy for optimizing catalyst lifetime and turnover rates.

Modification of the Ligand Backbone: The aminopropyl chain offers a structural scaffold that can be modified to control the ligand's coordination geometry and stability. The chelation provided by the two nitrogen atoms can stabilize the metal center. This principle is central to the success of mono-N-protected amino acid (MPAA) ligands in palladium-catalyzed C–H activation. nih.govnih.gov These ligands feature a chelating backbone that facilitates the rate-determining C–H activation step. By analogy, modifying the length or rigidity of the propyl chain in this compound could optimize the geometry of the resulting metallacycle, thereby enhancing reactivity and selectivity for specific transformations.

Heterogenization and Support Effects: For surface-mediated reactions, the choice of support material and the method of immobilization are critical design parameters. Anchoring the ligand to a solid support like silica, zeolite, or a metal-organic framework (MOF) can improve catalyst stability, prevent metal leaching, and allow for easy recovery and recycling. rsc.orgdntb.gov.ua The porous structure and surface chemistry of the support can also influence the reaction by pre-concentrating reactants or sterically hindering the formation of undesired byproducts. For example, in the selective N-methylation of aniline, the choice of support for a copper catalyst was found to be critical in suppressing the over-methylation to N,N-dimethylaniline. researchgate.net

Table 2: Influence of Aniline Ligand Electronics on Catalytic Performance This table illustrates the effect of electronic substituents on the aniline stabilizing ligand in the Suzuki-Miyaura cross-coupling reaction, catalyzed by (IPr)PdCl2(aniline) complexes. This serves as a model for optimizing catalysts based on this compound.

Aniline LigandSubstituent TypeCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
AnilineElectron-Neutral0.251899 nih.gov
4-FluoroanilineElectron-Withdrawing0.251899 nih.gov
4-MethoxyanilineElectron-Donating0.251888 nih.gov
2,6-DiisopropylanilineSterically Hindered0.251874 nih.gov

Applications in Medicinal Chemistry and Drug Discovery

N-(3-Aminopropyl)-N-methylaniline as a Scaffold for Bioactive Molecules

The structure of this compound makes it an attractive starting point for creating new bioactive molecules. The primary amine group at the end of the propyl chain and the tertiary amine attached to the phenyl ring are key reactive sites. These sites allow for the attachment of various chemical groups, which can lead to the development of compounds with specific biological activities. The inherent flexibility of the aminopropyl chain, combined with the aromatic nature of the aniline (B41778) ring, offers a unique combination of properties that can be fine-tuned to interact with biological targets.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. uni.lucalpaclab.comtcichemicals.com Its diamine structure is particularly useful for creating molecules with extended chains or for linking different pharmacophores. Pharmaceutical intermediates are compounds that are steps in the synthesis of an active pharmaceutical ingredient (API). The availability and reactivity of this compound make it a cost-effective choice for the multi-step synthesis of novel drug candidates. wikipedia.org

The synthesis of lead compounds, which are promising molecules that can be further optimized to become drug candidates, often involves the use of versatile scaffolds like this compound. For example, the aminopropyl chain can be incorporated into heterocyclic ring systems, a common feature in many approved drugs. The N-methylaniline portion can also be modified to enhance binding affinity to a specific biological target. The ability to systematically modify the structure of this compound allows medicinal chemists to explore a wide chemical space in the search for new and effective therapeutic agents.

Derivatives with Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Derivatives of this compound have shown promise in this area. By modifying the primary amine group with different chemical moieties, researchers can create compounds with potent activity against a range of microbial pathogens. For instance, the introduction of heterocyclic rings or other functional groups can enhance the antimicrobial properties of the parent compound.

One study on 3-amino-4-aminoximidofurazan derivatives demonstrated that small molecules can possess significant antimicrobial and antibiofilm activity against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Although not directly derived from this compound, this research highlights the potential of amine-containing compounds in antimicrobial drug discovery. The general principle of modifying amine groups to enhance bioactivity is applicable to derivatives of this compound. Research on quinoline-hydrazone and benzimidazole (B57391) structures, synthesized from isatin, also showed that while the antioxidant activity was weak, the potential for antimicrobial activity is an area of active investigation. nih.gov

Table 1: Antimicrobial Activity of Selected Amine Derivatives

Compound/Derivative ClassTarget MicroorganismActivity/ObservationReference
3-Amino-4-aminoximidofurazan DerivativesStaphylococcus aureus, Pseudomonas aeruginosaModerate to significant antimicrobial and antibiofilm activity. nih.gov
Quinoline-Hydrazone DerivativeStaphylococcus aureus, Escherichia coliNo significant activity in the tested concentration range. nih.gov

Derivatives with Anticancer and Antiproliferative Activity

The search for new anticancer drugs is a major focus of medicinal chemistry, and derivatives of aniline and related compounds have been extensively studied for their potential in this area. The structural scaffold of this compound can be utilized to design and synthesize novel compounds with antiproliferative activity. The rationale behind this approach is that the aminopropyl chain can act as a linker to connect the N-methylaniline core to other cytotoxic groups or to moieties that can selectively target cancer cells.

For example, a study on 4-anilinoquinazoline (B1210976) derivatives, which share the aniline substructure, revealed that these compounds can exhibit significant cytotoxic activity against human carcinoma cell lines. ijcce.ac.ir The study also highlighted the importance of the substituents on the aniline ring for anticancer activity. Similarly, research on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which are also nitrogen-containing heterocyclic compounds, demonstrated high cytotoxic effects against cancer cell lines. nih.gov These findings suggest that derivatives of this compound could be promising candidates for the development of new anticancer agents. Further research has explored N-methylpicolinamides and 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs as potential anticancer therapeutics, underscoring the broad interest in nitrogen-containing compounds for oncology. nih.govmdpi.com

Table 2: Anticancer Activity of Selected Aniline and Quinolinone Derivatives

Compound/Derivative ClassCell LineIC50/ActivityReference
4-Anilinoquinazoline DerivativesA431 (human carcinoma)Significant inhibition of cell growth. ijcce.ac.ir
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesMCF-7, HL-60High cytotoxic effects. nih.gov
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsSNB-75 (CNS cancer)Significant percent growth inhibition. mdpi.com

Applications in Diagnostic Agents

In addition to therapeutic applications, derivatives of this compound can also be explored for their potential use in diagnostic agents. The primary amine group can be functionalized with imaging moieties, such as fluorescent dyes or radioactive isotopes, to create probes for molecular imaging. These probes can be designed to selectively bind to biomarkers that are overexpressed in diseased tissues, allowing for non-invasive diagnosis and monitoring of disease progression.

The development of targeted imaging agents is a rapidly growing field, and versatile scaffolds like this compound can play a crucial role in this area. The ability to attach both a targeting moiety and an imaging reporter to the same molecule is a key advantage of this scaffold. For example, a derivative could be designed to bind to a specific receptor on cancer cells, while a fluorescent tag attached to the molecule would allow for the visualization of the tumor. While specific examples for this compound are not yet prevalent in the literature, the principles of designing such agents are well-established in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a series of analogs with systematic variations in their structure and evaluating their biological effects. For example, the length of the propyl chain could be varied, or different substituents could be introduced onto the phenyl ring.

By analyzing the SAR data, medicinal chemists can identify the key structural features that are responsible for the desired biological activity. This information can then be used to design more potent and selective compounds. For instance, if it is found that a specific substituent on the phenyl ring enhances antimicrobial activity, this information can be used to guide the synthesis of new derivatives with even greater potency. SAR studies on related structures, such as triaminotriazine aniline amides, have shown that even small changes to a synthon can be critical for activity against a biological target. nih.gov

Computational Drug Design and Molecular Docking Studies

Computational methods, such as molecular docking, are increasingly used in drug discovery to predict how a molecule will interact with its biological target. These methods can be applied to derivatives of this compound to guide the design of new compounds with improved properties. Molecular docking simulations can provide a three-dimensional model of how a derivative binds to the active site of a protein, allowing researchers to identify key interactions, such as hydrogen bonds and hydrophobic interactions.

This information can be used to design new derivatives with enhanced binding affinity and selectivity. For example, if a docking study reveals that a particular part of the molecule is not making optimal contact with the target protein, a new derivative can be designed with a modification in that region to improve the interaction. Computational studies can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which is crucial for its development as a drug. Molecular docking studies on 4-anilinoquinazoline derivatives have successfully predicted their binding modes with target enzymes, demonstrating the utility of these methods. ijcce.ac.ir Similarly, computational design has been used to model morphine derivatives for selective binding. nih.gov

Applications in Materials Science

Incorporation into Polymeric Materials

The presence of a primary amine group allows N-(3-Aminopropyl)-N-methylaniline to act as a monomer in polymerization reactions, particularly in the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The incorporation of the this compound moiety into a polyamide backbone can impart specific properties to the resulting material.

For instance, the synthesis of polyamides from diamines and dicarboxylic acids is a well-established process. nih.govfigshare.comresearchgate.netresearchgate.net By using this compound as a co-monomer, it is possible to introduce a tertiary amine and a phenyl group into the polymer chain. The tertiary amine can act as a site for further functionalization or influence the polymer's solubility and acid-base properties. The aromatic ring can enhance the thermal stability and mechanical strength of the polyamide. mdpi.com

Research on related polyamides has shown that the introduction of different functional groups can significantly alter the polymer's properties. For example, the synthesis of N-methylol polyamide 4 demonstrated that the degree of methylolation could control the melting point, heat of fusion, and tensile strength of the polymer. mdpi.com This suggests that the properties of polyamides derived from this compound could be similarly tuned by controlling the amount of this monomer incorporated into the polymer chain.

Furthermore, the aniline (B41778) group in this compound opens up the possibility of creating polymers with electronic and optical properties. Polyaniline and its derivatives are known for their electrical conductivity. wikipedia.org While the conductivity of poly(N-methylaniline) is generally lower than that of unsubstituted polyaniline, its solubility in organic solvents is improved. wikipedia.org Therefore, incorporating this compound into polymer structures could lead to materials that are both processable and possess interesting electronic characteristics, suitable for applications in areas like antistatic coatings or components for electronic devices.

Development of Functional Nanomaterials

The chemical reactivity of this compound makes it a valuable molecule for the development of functional nanomaterials. Its primary amine group can readily form covalent bonds with the surfaces of various nanoparticles, while the entire molecule can act as a capping agent to control nanoparticle growth and stability.

Surface Modification and Capping Agent Applications

The surface modification of nanoparticles is crucial for their application in various fields, as it can improve their dispersibility, biocompatibility, and functionality. nih.gov Aminopropyl groups are widely used for the surface functionalization of nanoparticles due to the reactivity of the amine group. Compounds like (3-aminopropyl)triethoxysilane (APTES) are commonly employed to introduce amine groups onto the surface of silica (B1680970) and metal oxide nanoparticles. researchgate.net this compound offers a similar aminopropyl functionality, allowing it to be grafted onto nanoparticle surfaces. This modification can introduce a positive surface charge and provide sites for further conjugation with other molecules.

In the context of quantum dots (QDs), capping ligands are essential for controlling their size, preventing aggregation, and passivating surface defects to enhance their photoluminescence. nih.gov While a variety of ligands have been explored for capping QDs, the use of molecules with multiple coordinating groups can improve stability. nih.govkorea.ac.kr this compound, with its primary and tertiary amine groups, could potentially act as a multidentate ligand, binding strongly to the surface of QDs and enhancing their colloidal stability and optical properties.

Encapsulation Technologies

Encapsulation technologies involve the coating of a core material with a shell to protect it from the environment, control its release, or modify its surface properties. The ability of this compound to participate in polymerization reactions makes it a potential component in the formation of polymeric shells for micro- and nano-encapsulation. For instance, it could be used in interfacial polymerization to form a polyamide shell around an oil droplet, creating microcapsules for the controlled release of active ingredients. While specific research on this compound in encapsulation is not widely reported, its chemical properties suggest its suitability for such applications.

Advanced Materials for CO2 Capture and Environmental Applications

The amine groups in this compound make it a promising candidate for the development of materials for environmental remediation, particularly for carbon dioxide (CO2) capture and the removal of heavy metal ions.

Amine-functionalized materials are extensively studied for CO2 capture due to the reversible reaction between amines and CO2. korea.ac.krpolimi.itrsc.orgumn.edu Solid sorbents with grafted amine groups offer advantages over traditional liquid amine scrubbers, such as lower energy requirements for regeneration. korea.ac.kr Studies on materials functionalized with aminopropyl groups have shown effective CO2 adsorption. korea.ac.kr For example, graphite (B72142) oxide modified with 3-aminopropyl-triethoxysilane exhibited enhanced CO2 affinity and stable adsorption/desorption cycles. korea.ac.kr Similarly, magnetic nanoparticles functionalized with amino groups have been developed for CO2 capture, offering the additional benefit of easy separation using a magnetic field. polimi.it The presence of both a primary and a tertiary amine in this compound could lead to interesting CO2 capture characteristics, potentially with different reaction kinetics and capacities compared to materials with only primary or secondary amines.

In addition to CO2 capture, amine-functionalized materials have shown great potential for the removal of heavy metal ions from wastewater. The lone pair of electrons on the nitrogen atoms in the amine groups can chelate with metal ions, effectively removing them from solution. The efficiency of heavy metal removal can be influenced by the type of amine and the structure of the adsorbent material. The dual amine functionality of this compound could enhance its chelating ability and selectivity for certain metal ions.

Sensor Development based on this compound Derivatives

The unique combination of an aniline moiety and reactive amine groups in this compound and its derivatives makes them attractive for the development of chemical sensors. These sensors can be based on electrochemical or optical (fluorescent) detection principles.

Electrochemical sensors often rely on the modification of electrode surfaces with materials that can selectively interact with the target analyte. The aniline group in this compound can be electrochemically polymerized to form a conductive polymer film on an electrode surface. wikipedia.org This modified electrode can then be used to detect various analytes through changes in its electrochemical properties. For example, electrodes modified with aniline derivatives have been used for the detection of biogenic amines and other important molecules. nih.govresearchgate.netrsc.org The primary amine group of this compound provides a convenient handle for covalently attaching it to electrode surfaces or for further functionalization to enhance selectivity.

Fluorescent chemosensors are another important class of sensors that utilize changes in fluorescence intensity or wavelength upon interaction with an analyte. kaist.ac.krrsc.orgnih.govnih.gov Aniline and its derivatives can be incorporated into fluorescent molecules to act as recognition sites or to modulate the fluorescence properties. The this compound structure could be integrated into a fluorophore system where the binding of an analyte to the amine groups or the aniline ring alters the electronic structure of the molecule, leading to a change in its fluorescence. For instance, the interaction of a metal ion with the amine groups could lead to chelation-enhanced fluorescence (CHEF). The development of sensors based on this compound derivatives could lead to sensitive and selective methods for detecting a variety of analytes, from metal ions to biologically important molecules.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of N-(3-Aminopropyl)-N-methylaniline provide a complete map of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons are observed. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the range of δ 6.5-7.2 ppm. The protons of the propyl chain exhibit characteristic splitting patterns: the methylene (B1212753) group adjacent to the tertiary amine (N-CH₂) appears as a triplet, while the methylene group adjacent to the primary amine (-CH₂-NH₂) also presents as a triplet. The central methylene group of the propyl chain shows up as a multiplet, often a quintet or sextet, due to coupling with its neighboring methylene protons. The N-methyl (N-CH₃) protons give rise to a sharp singlet, and the primary amine (NH₂) protons usually appear as a broad singlet, the chemical shift of which can be variable due to hydrogen bonding. rsc.org

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The aromatic carbons resonate in the downfield region (δ 110-150 ppm), with the carbon directly attached to the tertiary nitrogen (C-N) appearing at the lower end of this range. The carbons of the propyl chain and the N-methyl carbon are found in the aliphatic region of the spectrum (δ 20-60 ppm). rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃ rsc.org

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Aromatic-H 7.22 (t) Triplet 149.06 (C-N)
Aromatic-H 6.6-6.9 (m) Multiplet 129.21 (Ar-C)
Aromatic-H 116.19 (Ar-C)
Aromatic-H 112.52 (Ar-C)
N-CH₂ (propyl) 3.39 (t) Triplet 51.31
N-CH₃ 2.89 (s) Singlet 39.18
CH₂-CH₂-CH₂ 1.91 (m) Multiplet 27.81
CH₂-NH₂ 2.69 (t) Triplet 37.55

Note: Chemical shifts and multiplicities are approximate and can vary based on solvent and experimental conditions.

To further confirm the structural assignments, two-dimensional (2D) NMR techniques are invaluable. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes proton-proton coupling relationships. sdsu.edu For this compound, cross-peaks would be observed between the adjacent methylene groups of the propyl chain, confirming their connectivity (N-CH₂ with -CH₂- and -CH₂- with CH₂-NH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It allows for the unambiguous assignment of each proton signal to its attached carbon atom, for instance, linking the singlet at δ 2.89 ppm to the N-methyl carbon signal at δ 39.18 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected from the N-methyl protons to the ipso-carbon of the phenyl ring and the N-CH₂ carbon of the propyl chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. core.ac.ukspectroscopyonline.com

For this compound, the IR spectrum would prominently feature:

N-H Stretching: The primary amine (-NH₂) group typically shows two bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region. researchgate.net The N-H bond of a secondary amine, for comparison, shows a single band in a similar region. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is found in the 1590-1650 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for aromatic and aliphatic C-N bonds occur in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. core.ac.uk

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as the C=C bonds of the aromatic ring.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Functional Group
Asymmetric & Symmetric N-H Stretch 3300 - 3500 Primary Amine (-NH₂)
Aromatic C-H Stretch 3000 - 3100 Phenyl Ring
Aliphatic C-H Stretch 2850 - 2960 -CH₃, -CH₂-
N-H Bend (Scissoring) 1590 - 1650 Primary Amine (-NH₂)
Aromatic C=C Stretch 1450 - 1600 Phenyl Ring
Aromatic C-N Stretch 1250 - 1360 Ar-N

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₁₆N₂, corresponding to a molecular weight of approximately 164.25 g/mol . chemicalbook.comchemspider.comfishersci.ca

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 164. The fragmentation of this ion provides valuable structural information. Key fragmentation pathways would likely involve:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the formation of a stable iminium ion. For example, cleavage between the first and second carbons of the propyl chain (alpha to the tertiary nitrogen) would yield a fragment with m/z 120 ([C₆H₅N(CH₃)CH₂]⁺).

Loss of Propylamine: Cleavage of the bond between the phenyl group and the nitrogen could lead to various fragments, though the charge is likely to be retained by the nitrogen-containing portion.

McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer could also occur.

The base peak in the spectrum is often the most stable fragment ion, which in this case could be the m/z 120 fragment. researchgate.netnih.govdocbrown.infodocbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Structure Fragmentation Pathway
164 [C₁₀H₁₆N₂]⁺ Molecular Ion (M⁺)
120 [C₆H₅N(CH₃)CH₂]⁺ α-cleavage at the propyl chain
106 [C₆H₅N(CH₃)]⁺ Cleavage of the N-propyl bond

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal XRD: If a suitable single crystal of this compound or a derivative can be grown, single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the crystal system, space group, and details of intermolecular interactions, such as hydrogen bonding involving the primary amine group. nih.govnih.gov

Powder XRD (PXRD): In the absence of a single crystal, PXRD can be used on a polycrystalline (powder) sample. While it does not provide the same level of atomic detail as single-crystal XRD, it generates a characteristic diffraction pattern that serves as a "fingerprint" for the crystalline phase. This is useful for identifying the compound, assessing its purity, and studying polymorphism (the existence of multiple crystalline forms). researchgate.net

As of now, publicly available, detailed single-crystal structures specifically for this compound are not widely reported in the primary literature.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic properties of a molecule by probing the transitions between electronic energy levels.

UV-Vis Spectroscopy: this compound contains a substituted benzene (B151609) ring, which is a chromophore that absorbs ultraviolet light. The aniline-like structure is expected to show strong absorption bands in the UV region. Typically, substituted anilines exhibit two primary absorption bands: a strong band around 230-250 nm (π → π* transition of the benzene ring) and a weaker, longer-wavelength band around 280-300 nm (an n → π* transition, sometimes referred to as the B-band), which is characteristic of the lone pair on the nitrogen interacting with the aromatic π-system. researchgate.netnist.gov

Fluorescence Spectroscopy: Many aromatic amines are fluorescent, meaning they re-emit absorbed energy as light. A fluorescence spectrum would show an emission peak at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence properties, including the quantum yield and lifetime, can be sensitive to the molecule's environment, such as solvent polarity. researchgate.netresearchgate.net

Detailed studies on the specific photophysical properties, such as the exact λmax of absorption and emission for this compound, would require experimental measurement.

Microscopic Techniques for Nanomaterial Characterization

Microscopic techniques are fundamental to understanding the morphology, size distribution, and surface characteristics of nanomaterials. For nanoparticles functionalized with this compound, techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) would be indispensable.

Scanning Electron Microscopy (SEM) provides high-resolution imaging of the surface topography of nanomaterials. For nanoparticles coated with this compound, SEM would be crucial in assessing changes in surface texture and morphology upon functionalization. It could reveal the uniformity of the coating and the presence of any aggregates.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the nanoparticles themselves and potentially the organic shell of this compound. TEM images would be critical in determining the size and shape of the core nanoparticles and observing any changes in inter-particle spacing due to the organic functionalization. In some cases, a distinct, less dense layer around the nanoparticles could indicate a successful coating.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of nanomaterials at the nanoscale. AFM can provide three-dimensional topographical images and information on surface roughness. For this compound functionalized nanoparticles, AFM would be instrumental in quantifying changes in surface roughness and confirming the presence of the organic layer.

A hypothetical study on silica (B1680970) nanoparticles functionalized with this compound might yield the following microscopic characterization data:

TechniqueParameterUnfunctionalized Silica NanoparticlesThis compound Functionalized Silica Nanoparticles
SEM MorphologySmooth, sphericalGenerally spherical with slightly altered surface texture
AggregationProne to aggregationReduced aggregation due to surface modification
TEM Average Particle Size~50 nm~52-55 nm (increase due to organic layer)
SurfaceSharp, defined edgesPresence of a thin, lower contrast layer
AFM Surface Roughness (Rq)1.2 nm1.8 nm
TopographyUniformly smooth surfaceIncreased surface features and height

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for determining the thermal stability and composition of functionalized nanomaterials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When analyzing nanoparticles functionalized with this compound, TGA can quantify the amount of the organic compound grafted onto the nanoparticle surface. The thermal decomposition profile would show a distinct weight loss step corresponding to the degradation of the this compound layer, providing a quantitative measure of the functionalization density.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine thermal transitions such as the glass transition temperature (Tg) or melting point of the organic coating. For a polymer matrix containing this compound functionalized nanoparticles, DSC could reveal changes in the polymer's Tg, indicating interactions between the functionalized nanoparticles and the polymer chains.

The expected thermal analysis data for this compound functionalized silica nanoparticles is presented below:

TechniqueParameterObservation
TGA Onset of Decomposition~250 °C for the organic layer
Weight Loss (%)Correlates to the grafting density of this compound
DSC Glass Transition (Tg)A detectable glass transition may be observed for the organic shell
In Polymer CompositePotential shift in the Tg of the polymer matrix

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. ewadirect.com It provides a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules, such as solvents or biological macromolecules. nih.gov

MD simulations have been applied to various amines and aniline (B41778) derivatives to understand their behavior in different environments. For example, simulations have been used to study the diffusion of aniline oligomers, providing insights into their potential use as molecularly imprinted polymers. scispace.com Other studies have used MD to investigate the properties of pure amines and their mixtures, calculating macroscopic properties like density and surface tension from the underlying molecular interactions. ulisboa.ptresearchgate.net For N-(3-Aminopropyl)-N-methylaniline, MD simulations could be employed to:

Explore its conformational landscape, particularly the flexibility of the aminopropyl chain.

Simulate its interaction with water or other solvents to understand solvation effects.

Study its behavior at interfaces or its potential to bind to a protein active site, which is a common application in drug discovery. mdpi.com

The stability of a ligand-protein complex during an MD simulation, often measured by the Root-Mean-Square Deviation (RMSD), can indicate the strength and persistence of the binding interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies are computational modeling methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

In a typical QSAR/SRR study, molecular descriptors are calculated for a set of molecules. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A mathematical model is then developed to correlate these descriptors with an observed property (e.g., toxicity, binding affinity, reaction rate). While no specific QSAR studies on this compound have been identified, general studies on aromatic amines have used this approach to predict properties like carcinogenic potency. Descriptors in such models can include the number of carbon and nitrogen atoms, molecular flexibility indices, and electronic parameters like the LUMO energy.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For related compounds like amines, computational methods have been used to study reaction mechanisms in detail. For example, the decomposition pathways of propylamine have been investigated using DFT, identifying the most favorable routes and their associated energy barriers. Similarly, the mechanism of the reaction between 4-methyl aniline and hydroxyl radicals—a process relevant to atmospheric chemistry—has been computed, revealing the key products and rate coefficients. Such studies provide a step-by-step view of bond-breaking and bond-forming processes that is often inaccessible through experimental means alone.

Predictive Modeling for Material Properties

Predictive modeling uses computational methods, often incorporating machine learning, to forecast the properties of materials based solely on their chemical composition or structure. This approach can accelerate the discovery of new materials with desired characteristics, such as thermal stability, conductivity, or mechanical strength.

A molecule like this compound could be a building block—for example, a monomer in a polymerization reaction or a curing agent for an epoxy resin. Computational models could predict the properties of the resulting polymer or material. For instance, MD simulations have been used to investigate how aniline oligomers could form a molecularly imprinted polymer, a material designed with cavities specific to a target molecule. scispace.com The simulations provided insights into the diffusion of the template molecule and the ability of the aniline-based matrix to maintain its shape, demonstrating how computational modeling can guide the design of new functional materials. scispace.com

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies

While traditional methods for the synthesis of N-alkylanilines, such as the reaction of aniline (B41778) with methanol (B129727) over acid catalysts or the methylation of aniline using various reagents, are well-documented, future research is anticipated to focus on more sophisticated and sustainable synthetic routes for N-(3-Aminopropyl)-N-methylaniline. nih.govresearchgate.net The development of novel methodologies is driven by the need for higher efficiency, selectivity, atom economy, and the use of environmentally benign reagents.

Future synthetic strategies are likely to move beyond conventional approaches. One promising avenue is the use of catalytic "borrowing hydrogen" or "hydrogen autotransfer" reactions, where methanol can be used as a C1 source for methylation in a process that generates water as the only byproduct. nih.gov Research could adapt these methods for the selective N-alkylation of aniline with 3-aminopropanol, followed by methylation, or a direct one-pot reaction, significantly improving the green credentials of the synthesis.

Another area of exploration involves the direct amination of functionalized aromatic precursors. For instance, methods involving the reaction of mono-chlorobenzene with mono-methylamine in the presence of a copper chloride catalyst have been patented for N-methyl aniline synthesis. nih.gov Future work could explore the catalytic coupling of a suitably protected aminopropyl precursor with a substituted chlorobenzene (B131634) to construct the core structure of this compound.

Potential Synthetic Route Key Features & Research Goals Catalyst/Reagent Focus
Reductive AminationOne-pot synthesis from N-methylaniline and 3-aminopropanal (B1211446) or acrylonitrile (B1666552) followed by reduction.Transition metal catalysts (e.g., Ru, Ir), green reducing agents (e.g., H₂).
Catalytic C-N CouplingCoupling of N-methylaniline with a 3-halopropylamine derivative.Copper or Palladium-based catalysts with specialized ligands. rsc.org
"Borrowing Hydrogen" MethodReaction of aniline with 3-aminopropanol and a methylating agent (e.g., methanol).Homogeneous or heterogeneous catalysts based on noble or earth-abundant metals. nih.gov

Advanced Ligand Design for Specialized Catalysis

The presence of two distinct nitrogen donor atoms—a tertiary aniline nitrogen and a primary alkylamine nitrogen—positions this compound as a highly promising scaffold for the design of novel bidentate ligands. Diamine ligands are crucial in transition metal catalysis, particularly for copper-catalyzed cross-coupling reactions, due to their ability to form stable chelate complexes that can enhance catalytic activity and selectivity. rsc.orgsinocompound.com

Future research will likely involve the synthesis of metal complexes of this compound with metals such as copper, palladium, nickel, and rhodium. These complexes could be evaluated in a variety of catalytic transformations, including:

Ullmann and Buchwald-Hartwig Aminations: The diamine structure is well-suited to stabilize copper catalysts, potentially enabling C-N bond formation under milder conditions than traditionally required. nih.govnih.gov

Asymmetric Catalysis: By introducing chiral centers into the backbone of the ligand, for example, through modification of the propyl chain, new chiral ligands could be developed for enantioselective reactions.

Polymerization Reactions: Nickel complexes with α-diimine ligands, which share structural motifs with this compound, are effective for ethylene (B1197577) polymerization. acs.org This suggests that nickel complexes of this compound derivatives could be explored as catalysts for producing polyolefins with specific properties.

Catalytic Application Area Potential Metal Center Rationale for this compound Use Anticipated Outcome
Cross-Coupling ReactionsCu, PdBidentate chelation stabilizes the metal center, enhancing reactivity and substrate scope. rsc.orgHigher yields, lower catalyst loadings, and milder reaction conditions.
Asymmetric HydrogenationRh, RuThe ligand can be derivatized to create a chiral environment around the metal.Synthesis of enantiomerically enriched fine chemicals and pharmaceuticals.
Olefin PolymerizationNi, TiThe electronic and steric properties of the ligand can be tuned to control polymer chain growth.Production of polymers with tailored molecular weights and branching. acs.org

Theranostic and Targeted Drug Delivery Systems

The development of molecules that can both diagnose and treat diseases—theranostics—is a major frontier in medicine. This compound possesses structural features that make it an attractive building block for such systems. The N-methylaniline portion can be a precursor to fluorescent dyes or can be modified to bind to specific biological targets, while the primary amine of the aminopropyl tail provides a reactive handle for conjugation to nanoparticles, drugs, or other biomolecules. tcichemicals.com

Future research could focus on incorporating this compound into nanocarriers like liposomes or polymeric nanoparticles. nih.gov The primary amine can be used to covalently attach the molecule to the surface of these nanocarriers. This functionalization could serve several purposes:

Targeting: The aniline moiety could be further functionalized with ligands that recognize receptors overexpressed on cancer cells.

pH-Responsive Release: The amine groups can become protonated in the acidic microenvironment of tumors, triggering a conformational change or charge reversal that leads to the release of an encapsulated drug.

Imaging: The aromatic portion could be part of a larger system that becomes fluorescent upon binding to a target or in response to a specific biological stimulus.

System Component Function Role of this compound Potential Application
Nanoparticle CoreDrug ReservoirSurface functionalization via the primary amine.Targeted cancer therapy.
Fluorescent MoietyDiagnostic ImagingServes as a scaffold for a fluorophore.Real-time monitoring of drug delivery.
Targeting LigandCell-Specific RecognitionConjugated to the aminopropyl group.Reducing off-target effects of chemotherapy.

Integration in Advanced Functional Materials

The bifunctional nature of this compound makes it a versatile monomer or cross-linking agent for the synthesis of advanced functional materials. The aniline nitrogen can participate in the formation of conductive polymers like polyaniline, while the primary amine can be used to form amide, imine, or epoxy linkages.

Emerging applications in materials science could include:

Conductive Polymers: Copolymerization of this compound with aniline could produce soluble and processable conductive polymers. The aminopropyl side chains could be used for post-polymerization modification, allowing for the tuning of properties or the covalent attachment of the polymer to surfaces.

Chemosensors: The N-methylaniline core can be part of a dye system whose optical or electronic properties change upon binding to an analyte. The aminopropyl chain can act as a binding site or a tether to a solid support. Research into new aniline derivatives for sensor applications is an active field. researchgate.net For example, fluorescent sensors for aniline have been developed using hydrogen-bonded organic frameworks.

Epoxy Resins and Adhesives: The primary amine group can react with epoxides to act as a curative or a modifying agent in epoxy resins, potentially enhancing thermal stability, adhesion, and flexibility.

Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, accelerating the discovery and optimization of molecules and materials. For a molecule like this compound, AI and ML can be applied in several prospective areas:

Predicting Properties: ML models can be trained on existing chemical databases to predict the physicochemical properties, catalytic activity, or even the biological activity of derivatives of this compound before they are synthesized.

Designing Novel Ligands: Generative AI models can design new ligands based on the this compound scaffold, optimized for specific catalytic reactions. These models can explore a vast chemical space to identify candidates with superior performance.

Reaction Optimization: AI algorithms can be used to optimize the reaction conditions for the synthesis of this compound and its derivatives, maximizing yield and minimizing byproducts.

AI/ML Application Objective Methodology Expected Impact
Property PredictionForecast catalytic efficacy or material properties.Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models.Reduced time and cost of experimental screening.
Generative DesignCreate novel derivatives with desired functions.Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs).Discovery of new catalysts and materials with enhanced performance.
Synthesis PlanningIdentify optimal synthetic routes and conditions.Retrosynthesis prediction algorithms and process optimization models.More efficient and sustainable chemical manufacturing.

Environmental Remediation Applications

The presence of amine functional groups suggests that this compound and materials derived from it could have applications in environmental remediation. Amines are known to be effective chelating agents for heavy metal ions.

Future research could explore the following possibilities:

Heavy Metal Adsorption: this compound could be immobilized onto a solid support, such as silica (B1680970) or a polymer resin, to create an adsorbent for the removal of toxic heavy metal ions like lead, mercury, and cadmium from wastewater. The two nitrogen atoms could work cooperatively to bind metal ions.

CO₂ Capture: Amine-based materials are the leading technology for capturing carbon dioxide from flue gas. The diamine structure of this compound could be leveraged to develop new solvents or solid sorbents for CO₂ capture, although the stability of the aromatic amine in such applications would need to be carefully evaluated.

Degradation of Pollutants: As a component in catalytic systems, derivatives of this compound could be part of advanced oxidation processes designed to break down persistent organic pollutants in water.

Q & A

Q. What are the common synthetic routes for N-(3-Aminopropyl)-N-methylaniline in fluorogenic probe synthesis?

this compound is frequently used as a precursor in synthesizing quenchers for fluorogenic tags. A typical route involves:

  • Boc protection : The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) to yield Boc-N-(3-aminopropyl)-N-methylaniline.
  • Azo coupling : Reaction with Fast Corinth V salt forms an intermediate azo compound.
  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, generating a free amine.
  • Conjugation : The amine is derivatized with sulfonyl chlorides (e.g., 3-(chlorosulfonyl)benzoyl chloride) and further functionalized via click chemistry with CuSO₄·5H₂O and ascorbic acid . Key Data :
StepReactionYield
1Boc protection~80% (estimated)
2Azo coupling~50%
3Click chemistry2–3% overall yield

Q. What physicochemical properties of this compound are critical for laboratory handling?

  • Molecular formula : C₁₀H₁₆N₂ (molecular weight: 164.25 g/mol).
  • Reactivity : The primary amine group enables nucleophilic reactions (e.g., azo coupling, sulfonation), while the tertiary amine may participate in acid-base interactions.
  • Stability : Sensitive to oxidation; storage under inert gas (N₂/Ar) and refrigeration (2–8°C) is recommended to prevent degradation .

Advanced Questions

Q. How can researchers optimize the low overall yield in multi-step syntheses involving this compound?

Low yields (e.g., 2% in TMP-Q-Atto520 synthesis) arise from cumulative inefficiencies across steps. Strategies include:

  • Protection/deprotection : Optimize Boc protection using anhydrous conditions and stoichiometric controls to minimize side reactions.
  • Coupling efficiency : Screen catalysts (e.g., DMAP) for azo coupling and monitor reaction progress via TLC or HPLC.
  • Click chemistry : Use ascorbic acid to maintain slightly acidic conditions (pH ~5–6), preventing alkaline hydrolysis of intermediates .

Q. What analytical methods ensure purity and structural integrity of this compound derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR confirms functional group integration (e.g., amine protons at δ 1.5–2.5 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weights of intermediates (e.g., BHQ1-azide, m/z calculated vs. observed).
  • Chromatography : Reverse-phase HPLC monitors reaction progress; silica gel column chromatography purifies intermediates .

Q. How does pH control impact conjugation reactions involving this compound derivatives?

  • Acidic conditions : Ascorbic acid in click chemistry maintains pH ~5–6, preventing hydrolysis of sulfonate esters and azide intermediates.
  • Catalyst selection : Cu(I) (generated in situ from CuSO₄ + ascorbic acid) enhances reaction specificity, reducing side products like disulfides .

Q. What strategies improve the stability of this compound-derived intermediates during storage?

  • Inert atmosphere : Store intermediates under N₂ to prevent oxidation of primary amines.
  • Low temperature : Refrigeration (4°C) slows degradation; lyophilization stabilizes hygroscopic compounds.
  • Protective groups : Use stable protecting groups (e.g., Boc, Fmoc) for long-term storage of reactive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(3-Aminopropyl)-N-methylaniline
Reactant of Route 2
Reactant of Route 2
N-(3-Aminopropyl)-N-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.